molecular formula C26H27N3O6 B1678740 Nicardipine pyridine metabolite II CAS No. 59875-58-0

Nicardipine pyridine metabolite II

Cat. No. B1678740
CAS RN: 59875-58-0
M. Wt: 477.5 g/mol
InChI Key: GROZWIBBDLLXKU-UHFFFAOYSA-N
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Description

Nicardipine pyridine metabolite II is a chemical compound . It is a type of chemical entity and a subclass of a chemical compound . Its chemical formula is C26H27N3O6 . The mass of this compound is 477.509 dalton .


Molecular Structure Analysis

The molecular structure of Nicardipine pyridine metabolite II is characterized by a chemical formula of C26H27N3O6 . The exact mass of this compound is 477.19 and the molecular weight is 477.517 . More detailed structural analysis or 3D structure information is not available in the retrieved resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of Nicardipine pyridine metabolite II are not explicitly detailed in the available literature. The chemical formula is C26H27N3O6 and the molecular weight is 477.517 .

Scientific Research Applications

Inhibition of Human Cytochrome P450 Enzymes

Nicardipine, among other 1,4-dihydropyridine calcium antagonists, has been studied for its inhibitory effects on human cytochrome P450 (CYP) isoform-dependent reactions. This research is pivotal in predicting drug interactions and understanding the metabolic pathways influenced by Nicardipine in the liver. The study indicates that Nicardipine inhibits several CYP isoforms, suggesting its potential impact on the metabolism of other drugs processed by these enzymes (Katoh et al., 2000).

Impact on Vascular Endothelial Cells

Research on Nicardipine hydrochloride's effect on human vascular endothelial cells provides insights into the cellular mechanisms underlying its pharmacological actions. It has been found to induce autophagic cell death, which could contribute to its effects on vascular health and treatment implications for vascular-related diseases (Ochi et al., 2015).

Cerebrovascular Disease Applications

A review of controlled clinical studies on Nicardipine's use in cerebrovascular diseases highlights its effectiveness and safety. Notably, its utility in managing subarachnoid hemorrhage and preventing cerebral vasospasm demonstrates its significant role in neurovascular care, supporting its therapeutic potential beyond hypertension management (Amenta et al., 2009).

Hepatic Cytochrome P450 Induction

Further investigation into Nicardipine's effects on hepatic cytochrome P450 isoforms in hypertensive rats has revealed its ability to increase the expressions and activities of specific CYP enzymes. This finding is critical for understanding the drug's broader metabolic impacts and its interaction with other medications (Miyajima et al., 2007).

Anti-Neuroinflammatory Effects

Research into Nicardipine's effects on microglial activation and neuroinflammation reveals its potential neuroprotective properties. By inhibiting microglial cell migration and reducing the release of pro-inflammatory mediators, Nicardipine could offer therapeutic benefits in inflammation-related neurodegenerative diseases (Huang et al., 2014).

properties

IUPAC Name

3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15H,13-14,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROZWIBBDLLXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208592
Record name Nicardipine pyridine metabolite II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicardipine pyridine metabolite II

CAS RN

59875-58-0
Record name Nicardipine pyridine metabolite II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059875580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicardipine pyridine metabolite II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dehydro Nicardipine (Freebase)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8XP54WU6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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